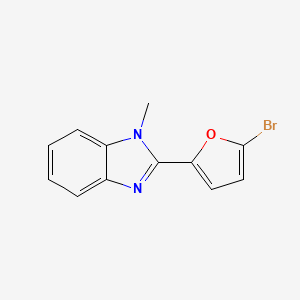

![molecular formula C19H21NO4 B5602755 methyl 2-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5602755.png)

methyl 2-{[(4-isopropylphenoxy)acetyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-{[(4-isopropylphenoxy)acetyl]amino}benzoate is a chemical compound likely involved in organic synthesis and medicinal chemistry due to its structural complexity. The compound contains functional groups that are characteristic of acetylamino benzoates, suggesting applications in creating heterocyclic systems and potential utility in pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions starting from basic building blocks like acetylacetone or acetoacetic esters, proceeding through intermediates like methyl N-[2,2-bis(acetyl)ethenyl]glycinate to obtain the final compound. These reactions may involve nucleophilic substitutions and condensations to introduce various functional groups into the molecule (Selič et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds in this class is analyzed using spectroscopic methods like NMR and crystallography. These analyses reveal the spatial arrangement of atoms, the presence of functional groups, and possible isomerism. The structure significantly influences the chemical reactivity and physical properties of the compound.

Chemical Reactions and Properties

Compounds similar to "this compound" participate in various chemical reactions, forming heterocyclic systems when reacted with N- and C-nucleophiles. These reactions lead to the synthesis of derivatives with potential biological activity. The chemical properties are defined by the reactivity of functional groups, such as amino, acetyl, and benzoate moieties, which can undergo further chemical transformations (Selič et al., 1997; Pizzioli et al., 1998).

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, solubility, and crystal structure, depend on the molecular structure. These properties are critical for determining the compound's suitability for various applications, including pharmaceuticals.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards other chemical species, and stability under different conditions, are influenced by the compound's functional groups. These properties are essential for predicting the compound's behavior in synthetic reactions and its potential interactions in biological systems.

- Lovro Selič, B. Stanovnik (1997). Methyl 2‐[bis(acetyl)ethenyl]aminopropenoate in the synthesis of heterocyclic systems. Journal of Heterocyclic Chemistry. Link to paper.

- Lucija Pizzioli, Brina Ornik, J. Svete, B. Stanovnik (1998). Synthesis and transformations of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate und methyl (E)‐2‐(benzoylamino)‐3‐cyanoprop‐2‐enoate. Helvetica Chimica Acta. Link to paper.

Applications De Recherche Scientifique

Photopolymerization Advancements

Recent studies have introduced innovative compounds that significantly impact the field of photopolymerization. For example, an alkoxyamine compound bearing a chromophore group has been proposed as a photoiniferter, which decomposes under UV irradiation to generate alkyl and nitroxide radicals. This compound demonstrates a change in the photophysical or photochemical properties of the starting chromophore, indicating potential applications in developing new photopolymerization techniques (Guillaneuf et al., 2010).

Heterocyclic Systems Synthesis

Research on methyl 2-[bis(acetyl)ethenyl]aminopropenoate has paved the way for synthesizing fused heterocyclic systems, demonstrating the compound's versatility in reacting with N- and C-nucleophiles to produce derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, among others. These findings suggest the potential for methyl 2-{[(4-isopropylphenoxy)acetyl]amino}benzoate and related compounds in the synthesis of complex heterocyclic systems, contributing to advancements in medicinal chemistry and drug development (Selič & Stanovnik, 1997).

Nanocavity Confinement Effects

Studies have also explored the impact of nanocavity confinement on the relaxation of anesthetic analogues, revealing insights into the photophysical behavior of guest molecules within nanocages. This research, focusing on compounds like methyl 2-amino-4,5-dimethoxy benzoate, indicates significant implications for understanding the photochemistry and photophysics of encapsulated drugs, potentially leading to the development of novel drug delivery systems (Tormo et al., 2005).

Biosynthesis and Emission in Plants

In the realm of plant biology, the biosynthesis and emission of methyl benzoate, a key scent compound in snapdragon flowers, have been thoroughly investigated. The study identified a novel enzyme, S-adenosyl-l-methionine:benzoic acid carboxyl methyl transferase (BAMT), responsible for the final step in methyl benzoate biosynthesis. This research provides valuable insights into the molecular mechanisms underlying floral scent production, offering potential applications in agriculture and horticulture (Dudareva et al., 2000).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . It’s important to handle all chemicals with care and take necessary safety precautions. For instance, one should avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If skin irritation occurs, get medical advice/attention .

Propriétés

IUPAC Name |

methyl 2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-13(2)14-8-10-15(11-9-14)24-12-18(21)20-17-7-5-4-6-16(17)19(22)23-3/h4-11,13H,12H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGDPNSNPCUJIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-8-fluoroquinoline](/img/structure/B5602675.png)

![3-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-5-carboxamide](/img/structure/B5602680.png)

![2-[(3-bromo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5602698.png)

![6-tert-butyl-4-[(2-iodobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5602707.png)

![2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5602713.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5602721.png)

![4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5602728.png)

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea](/img/structure/B5602738.png)

![4-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid](/img/structure/B5602750.png)

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5602754.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(3-methoxyphenoxy)ethyl]-3-pyrrolidinyl}methanesulfonamide hydrochloride](/img/structure/B5602759.png)

![N-(2-methylbenzyl)-2-(3'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinoxalin]-1-yl)acetamide](/img/structure/B5602765.png)